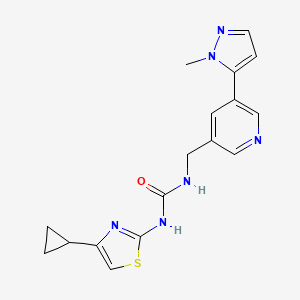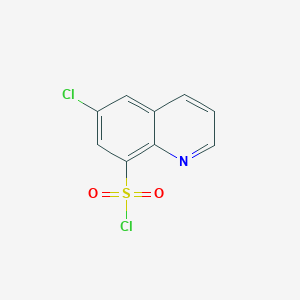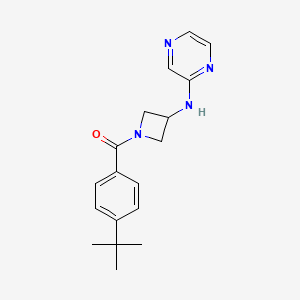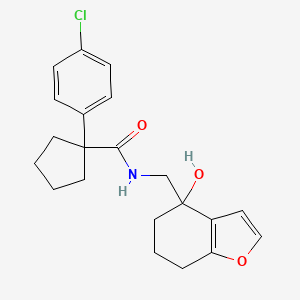
1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea" is a chemical entity that appears to be related to a class of compounds known for their biological activity. Although the provided papers do not directly discuss this compound, they do provide insight into similar urea derivatives that have been studied for their biological properties. For instance, the first paper discusses a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas as hTRPV1 antagonists, which are important in the context of pain modulation and inflammation . The second paper describes the synthesis and properties of 1,3-disubstituted ureas with pyrazole and adamantane fragments, which were evaluated for their inhibitory activity against human soluble epoxide hydrolase (sEH) . These studies suggest that urea derivatives can be potent biological modulators and may have therapeutic potential.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, the second paper details the synthesis of 1,3-disubstituted ureas by reacting 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions, achieving yields of 67-92% . This method could potentially be adapted for the synthesis of the compound , by using appropriate isocyanate and amine precursors that contain the cyclopropylthiazol and pyridinylmethyl fragments, respectively.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group (C=O) flanked by two amine groups (N-H). The papers provided do not offer direct information on the molecular structure of the specific compound mentioned, but they do highlight the importance of the substituents attached to the urea core. For example, in the first paper, the structure-activity relationship study emphasizes the role of the indazole and phenylpyrazol substituents in the biological activity of the compounds .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their amine and carbonyl functional groups. These reactions can include hydrogen bonding interactions with biological targets, as seen in the first paper where the urea derivatives interact with the hTRPV1 receptor . Additionally, the solubility and reactivity of these compounds can be influenced by their substituents, as indicated by the water solubility data provided in the second paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, can be crucial for their biological activity and pharmacokinetic profile. The second paper reports solubility in water ranging from 45-85 µmol/l for the synthesized compounds . These properties are influenced by the nature of the substituents on the urea core, which can affect the overall polarity, hydrogen bonding capacity, and molecular size of the compound. The specific physical and chemical properties of "1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea" would need to be determined experimentally, but the data from related compounds provide a useful starting point for predictions.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research aimed at synthesizing new heterocyclic compounds with potential antibacterial properties highlights the significance of incorporating various moieties, including urea, into their structure. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities, emphasizing the importance of urea derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Cyclization Reactions
Cyclization reactions of various compounds, including ureas, have been extensively studied to synthesize novel heterocyclic compounds. For example, Sokolov et al. (2013) explored the cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas and other reagents, leading to the formation of diverse heterocyclic structures (Sokolov, Aksinenko, Epishina, & Goreva, 2013).
Propiedades
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-23-15(4-5-20-23)13-6-11(7-18-9-13)8-19-16(24)22-17-21-14(10-25-17)12-2-3-12/h4-7,9-10,12H,2-3,8H2,1H3,(H2,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBCWGRBCIOPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2527924.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2527925.png)


![3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine](/img/structure/B2527929.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)

![2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2527945.png)
![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)